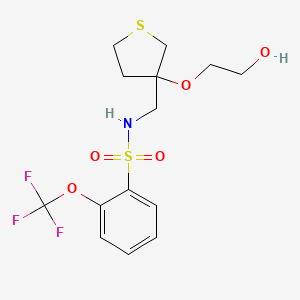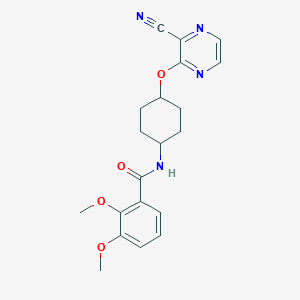
4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring and a morpholine ring. The compound has been synthesized using various methods and has shown promising results in several research studies.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes involved in disease processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine in lab experiments include its high yield of synthesis, low toxicity, and potential applications in drug development. However, the limitations include the lack of understanding of its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine. One of the significant directions is the development of new drugs using the compound as a lead compound. The compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of enzymes involved in various diseases. Another future direction is to understand the mechanism of action of the compound better. This will help in the development of more effective drugs based on the compound. Additionally, further research is needed to determine the potential side effects of the compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the development of new drugs. The compound has been synthesized using various methods and has shown promising results in several research studies. Its mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential of the compound and its applications in drug development.
Métodos De Síntesis
The synthesis of 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine can be achieved using different methods. One of the commonly used methods involves the reaction of 3-Fluoro-5-methylpyridine-2-carbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
The compound has been used in several scientific research studies due to its potential applications. One of the significant applications of the compound is in the development of new drugs. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been used as a potential inhibitor of enzymes involved in various diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3-fluoro-5-methylpyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-8-6-9(12)10(13-7-8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHRVCIZECBQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)




![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)
![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)
